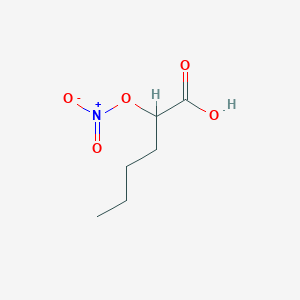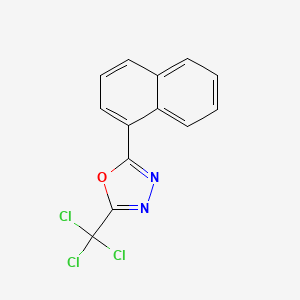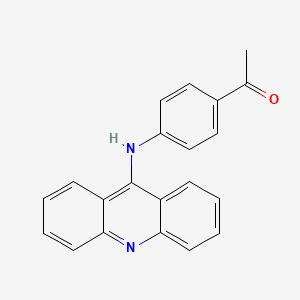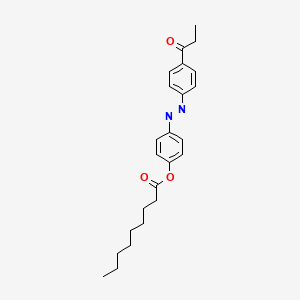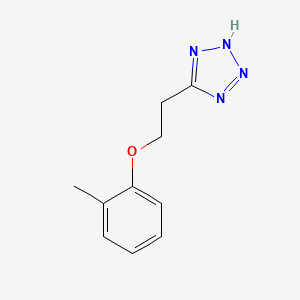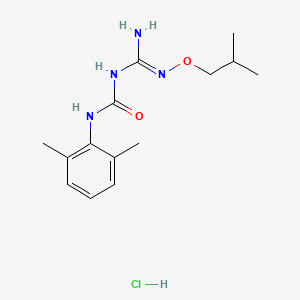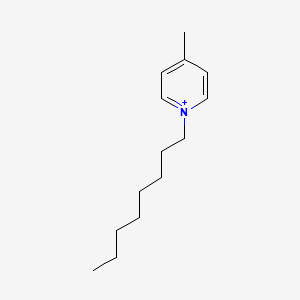
Pyridinium, 4-methyl-1-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-methyl-1-octyl- is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are characterized by a pyridine ring with a positively charged nitrogen atom. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-methyl-1-octyl- typically involves the quaternization of pyridine with an alkyl halide. The reaction is carried out by mixing pyridine with 4-methyl-1-octyl halide in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete quaternization .
Industrial Production Methods: Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure to optimize the production of the desired pyridinium salt .
化学反応の分析
Types of Reactions: Pyridinium, 4-methyl-1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: The major products include pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridinium derivatives.
Substitution: The major products are substituted pyridinium salts.
科学的研究の応用
Pyridinium, 4-methyl-1-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a model compound for studying ion transport.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
作用機序
The mechanism of action of pyridinium, 4-methyl-1-octyl- involves its interaction with biological membranes and proteins. The positively charged pyridinium ion interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes, inhibiting their activity and exerting therapeutic effects .
類似化合物との比較
- Pyridinium, 1-methyl-4-octyl-
- Pyridinium, 4-methyl-1-hexyl-
- Pyridinium, 4-methyl-1-decyl-
Comparison: Pyridinium, 4-methyl-1-octyl- is unique due to its specific alkyl chain length, which influences its physicochemical properties and biological activity. Compared to pyridinium, 1-methyl-4-octyl-, the presence of a methyl group at the 4-position enhances its hydrophobicity and membrane-disrupting ability. Similarly, variations in alkyl chain length, as seen in pyridinium, 4-methyl-1-hexyl- and pyridinium, 4-methyl-1-decyl-, affect the compound’s solubility and interaction with biological targets .
特性
CAS番号 |
74077-78-4 |
|---|---|
分子式 |
C14H24N+ |
分子量 |
206.35 g/mol |
IUPAC名 |
4-methyl-1-octylpyridin-1-ium |
InChI |
InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1 |
InChIキー |
OSCFFOTZWZZXPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


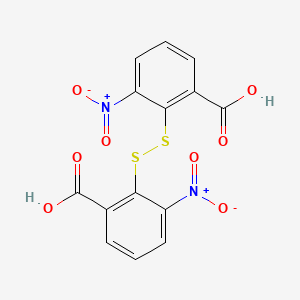
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
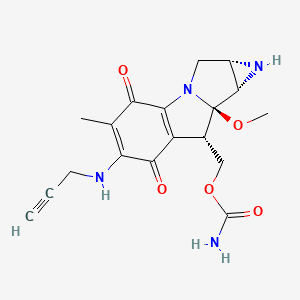

![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
